molecular formula C8H16ClNO2 B2789265 (8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl CAS No. 2287313-40-8

(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl

Cat. No. B2789265
CAS RN: 2287313-40-8
M. Wt: 193.67
InChI Key: CHWHXRRXWMTTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl, also known as ANAVEX 3-71, is a novel small molecule drug candidate that has shown potential as a treatment for various neurological and psychiatric disorders. It is a sigma-1 receptor agonist that has been shown to have neuroprotective and neurorestorative properties.

Mechanism of Action

(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl 3-71 acts as a sigma-1 receptor agonist, which is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and stress response. Activation of the sigma-1 receptor has been shown to have neuroprotective and neurorestorative effects, which may explain the therapeutic potential of (8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl 3-71.
Biochemical and Physiological Effects:
(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl 3-71 has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is a protein that promotes the survival and growth of neurons. It has also been shown to reduce oxidative stress and inflammation, which are known to contribute to neurodegeneration.

Advantages and Limitations for Lab Experiments

(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl 3-71 has several advantages as a drug candidate for laboratory experiments. It has a high affinity for the sigma-1 receptor and has been shown to have good brain penetration. However, there are also some limitations to its use in laboratory experiments. It has a short half-life and requires frequent dosing, which may limit its effectiveness in long-term studies.

Future Directions

There are several future directions for research on (8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl 3-71. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to have neuroprotective and neurorestorative effects in preclinical models. Another area of interest is its potential as a treatment for depression, as it has been shown to increase BDNF levels, which are known to be reduced in depressed individuals. Additionally, further research is needed to determine the optimal dosing regimen and potential side effects of (8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl 3-71 in humans.

Synthesis Methods

The synthesis of (8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl 3-71 involves a multi-step process that starts with the reaction of 1,4-dioxane with 1,3-dibromopropane to form a spirocyclization product. This intermediate is then reacted with sodium azide to form the azide derivative, which is subsequently reduced with lithium aluminum hydride to form the target compound.

Scientific Research Applications

(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl 3-71 has been the subject of extensive research in the field of neuroscience due to its potential as a treatment for various neurological and psychiatric disorders. It has been shown to have neuroprotective and neurorestorative effects in preclinical models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

8-oxa-5-azaspiro[3.5]nonan-7-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-5-7-4-9-8(6-11-7)2-1-3-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWHXRRXWMTTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COC(CN2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.